molecular formula C19H30N4O2 B4675650 N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide

N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide

Cat. No. B4675650
M. Wt: 346.5 g/mol
InChI Key: VZJSTGKJFRYUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide, also known as NMPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide is not fully understood. However, it has been proposed that N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide acts as a selective D3 dopamine receptor antagonist and a 5-HT1A receptor agonist. This dual mechanism of action may contribute to the antipsychotic and anxiolytic effects of N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide.
Biochemical and Physiological Effects:
N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This modulation may contribute to the antipsychotic, anxiolytic, and antinociceptive effects of N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide. N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide has also been shown to reduce the release of glutamate, an excitatory neurotransmitter, in the prefrontal cortex. This effect may contribute to the cognitive-enhancing effects of N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide is its selective activity on dopamine and serotonin receptors. This selectivity may reduce the risk of side effects associated with non-selective drugs. However, one of the limitations of N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide is its low solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide is not fully understood, which may limit its potential therapeutic applications.

Future Directions

Future research on N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide should focus on elucidating its mechanism of action and identifying its potential therapeutic applications. Additionally, studies should be conducted to investigate the long-term effects of N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide on neurotransmitter systems and cognitive function. Finally, the development of more soluble analogs of N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide may enhance its potential for therapeutic use.

Scientific Research Applications

N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and antinociceptive effects. N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide has also been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. These effects make N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide a promising candidate for the treatment of various psychiatric and neurological disorders.

properties

IUPAC Name

N-[3-(4-methylpiperazin-1-yl)propyl]-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c1-21-9-11-22(12-10-21)8-2-7-20-19(24)17-3-5-18(6-4-17)23-13-15-25-16-14-23/h3-6H,2,7-16H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJSTGKJFRYUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCNC(=O)C2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-methylpiperazin-1-yl)propyl]-4-(morpholin-4-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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